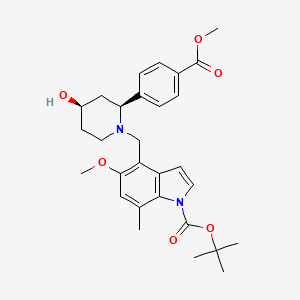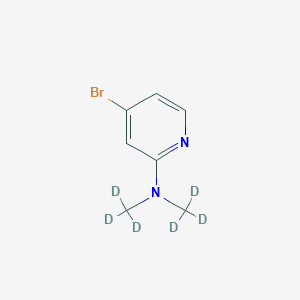
4-Bromo-2-(dimethylamino-d6)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(dimethylamino-d6)-pyridine is a deuterated derivative of 4-Bromo-2-(dimethylamino)-pyridine. This compound is characterized by the presence of a bromine atom at the 4-position and a dimethylamino group at the 2-position on the pyridine ring. The deuterium atoms replace the hydrogen atoms in the dimethylamino group, which can be useful in various scientific studies, particularly in spectroscopy and kinetic isotope effect studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(dimethylamino-d6)-pyridine typically involves the bromination of 2-(dimethylamino-d6)-pyridine. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(dimethylamino-d6)-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Major products include pyridine N-oxides.
Reduction Reactions: Products include piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(dimethylamino-d6)-pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its deuterated form is particularly useful in NMR spectroscopy for studying reaction mechanisms and kinetics.
Biology: Employed in the study of enzyme mechanisms and drug metabolism, where the deuterium atoms can help in tracing metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(dimethylamino-d6)-pyridine depends on its specific application. In enzyme studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The deuterium atoms can influence the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into the reaction mechanism and transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-(dimethylamino)-pyridine: The non-deuterated form of the compound.
4-Chloro-2-(dimethylamino)-pyridine: Similar structure with a chlorine atom instead of bromine.
2-(Dimethylamino)-pyridine: Lacks the bromine atom at the 4-position.
Uniqueness
4-Bromo-2-(dimethylamino-d6)-pyridine is unique due to the presence of deuterium atoms, which makes it particularly valuable in studies involving isotopic labeling. This property allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C7H9BrN2 |
|---|---|
Molekulargewicht |
207.10 g/mol |
IUPAC-Name |
4-bromo-N,N-bis(trideuteriomethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
HKZMXPYRQCDFCR-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C1=NC=CC(=C1)Br)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)C1=NC=CC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


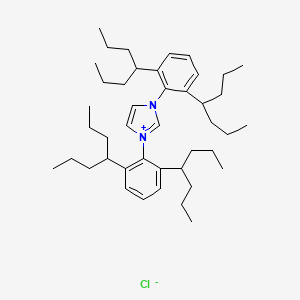
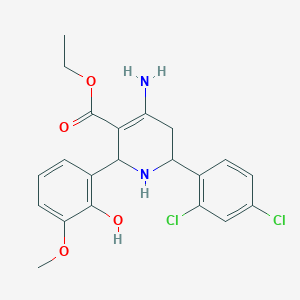
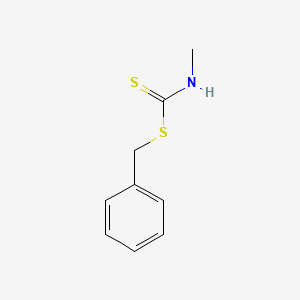
![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
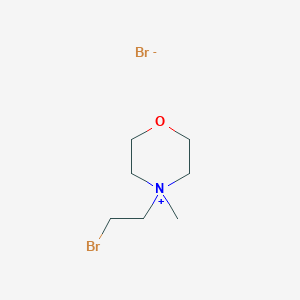
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14013757.png)
![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
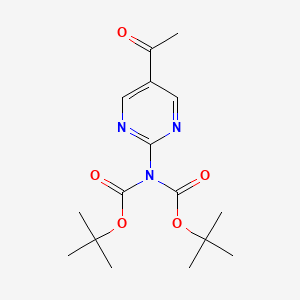

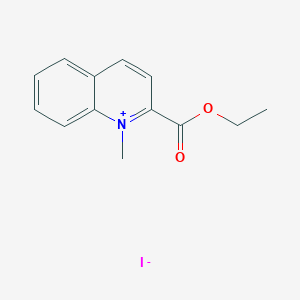
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)
